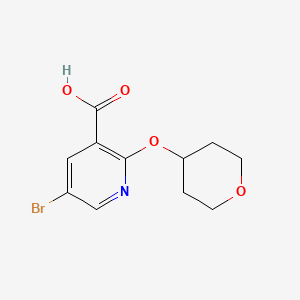

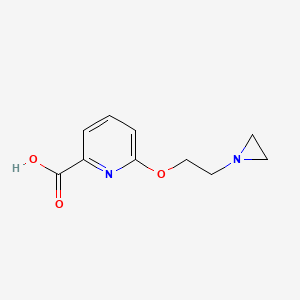

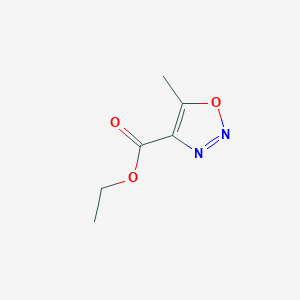

![molecular formula C14H17N3O2S B1393580 N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide CAS No. 1160264-53-8](/img/structure/B1393580.png)

N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide

Vue d'ensemble

Description

“N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide” is a specialty product used for proteomics research . It has a molecular formula of C14H17N3O2S and a molecular weight of 291.37 g/mol .

Molecular Structure Analysis

The InChI code for “N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide” is 1S/C14H17N3O2S/c18-20(19,17-13-6-2-1-3-7-13)11-10-15-12-14-8-4-5-9-16-14/h1-9,15,17H,10-12H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide” has a molecular weight of 291.37 g/mol . It’s recommended to be stored at a temperature between 2-8°C .Applications De Recherche Scientifique

Alpha-Adrenoceptor Agonist Properties

N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide, also known as ABT-866, exhibits unique properties as an alpha-adrenoceptor agent. It shows intrinsic activity at the alpha1A-adrenoceptor subtype, particularly in the rabbit urethra, while demonstrating reduced activity at the alpha1B-adrenoceptor subtype in the rat spleen. Notably, it exhibits antagonism at the alpha1B-adrenoceptor in the rat spleen and the alpha1D-adrenoceptor in the rat aorta. This suggests potential for selective stimulation of urethral smooth muscle without affecting blood pressure, a hypothesis valuable for in vivo testing (Buckner et al., 2002).

Corrosion Inhibition

A new Schiff base derivative with pyridine rings, related to N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide, was synthesized and its corrosion inhibition properties were investigated. The study showed this compound to be a mixed-type inhibitor and followed Langmuir adsorption isotherm. This research indicates the potential of such compounds in corrosion inhibition applications (Ji et al., 2016).

Metabotropic Glutamate Receptor Potentiation

Research into 3-pyridylmethylsulfonamides, a class related to N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide, revealed potentiation of the metabotropic glutamate 2 receptor (mGlu2). These compounds increased the affinity of various orthosteric agonists for mGlu2 receptors, showing potential in the modulation of synaptic activity and in models of psychiatric disorders (Johnson et al., 2005).

Electrocatalytic Activity

A novel electrochemical sensor using a compound related to N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide demonstrated high sensitivity and selectivity for the detection of mercuric and cadmium ions. This research underscores the potential of such compounds in the development of sensors for heavy metal ion detection in aqueous systems (Shah et al., 2017).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-phenyl-2-(pyridin-2-ylmethylamino)ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c18-20(19,17-13-6-2-1-3-7-13)11-10-15-12-14-8-4-5-9-16-14/h1-9,15,17H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHYUATUFGQDBHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)CCNCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 4-{2-[3-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate](/img/structure/B1393498.png)

![4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid](/img/structure/B1393508.png)

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1393509.png)

![1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B1393512.png)

![[3-(Benzyloxy)thien-2-yl]methanol](/img/structure/B1393519.png)